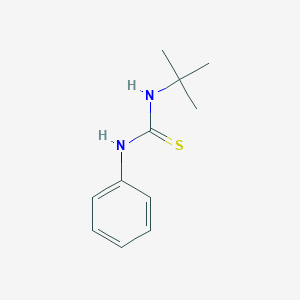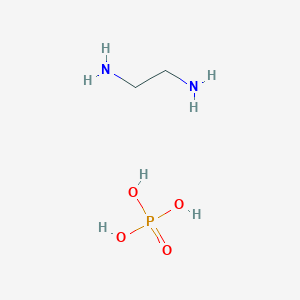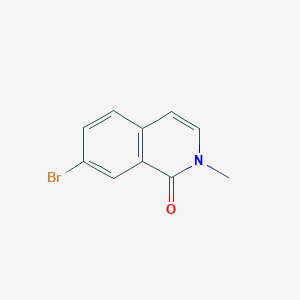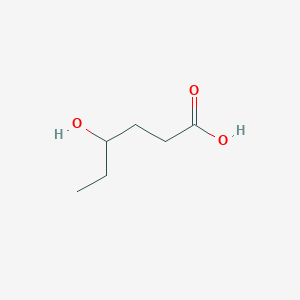
4-Dimethylaminobibenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminobibenzyl, also known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMAB is a derivative of bibenzyl, which is a type of organic compound that is commonly found in plants, particularly orchids. DMAB is synthesized through a multi-step process that involves the reaction of bibenzyl with dimethylamine.
Mechanism Of Action
The mechanism of action of 4-Dimethylaminobibenzyl is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as DNA and proteins. 4-Dimethylaminobibenzyl has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. Additionally, 4-Dimethylaminobibenzyl has been shown to bind to proteins and alter their function, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
4-Dimethylaminobibenzyl has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 4-Dimethylaminobibenzyl has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. In addition, 4-Dimethylaminobibenzyl has been shown to have antioxidant properties and may help protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Dimethylaminobibenzyl in lab experiments is its unique electronic properties, which make it useful in OLEDs. Additionally, 4-Dimethylaminobibenzyl has been shown to have anticancer properties, which make it a potential candidate for chemotherapeutic agents. However, one limitation of using 4-Dimethylaminobibenzyl in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of 4-Dimethylaminobibenzyl. One potential direction is to further study its anticancer properties and develop it as a chemotherapeutic agent. Additionally, 4-Dimethylaminobibenzyl could be further studied for its potential use in OLEDs and other electronic devices. Further research could also be conducted to better understand the mechanism of action of 4-Dimethylaminobibenzyl and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-Dimethylaminobibenzyl involves several steps that require the use of various reagents and solvents. The first step involves the reaction of bibenzyl with sodium hydride in the presence of dimethylformamide to produce the sodium salt of bibenzyl. This is followed by the reaction of the sodium salt of bibenzyl with dimethylamine in the presence of a catalyst to produce 4-Dimethylaminobibenzyl. The final step involves the purification of the product using column chromatography. The synthesis of 4-Dimethylaminobibenzyl is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-Dimethylaminobibenzyl has been studied extensively for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 4-Dimethylaminobibenzyl has also been studied for its potential use as a fluorescent probe for detecting biological molecules. Additionally, 4-Dimethylaminobibenzyl has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
properties
CAS RN |
14301-09-8 |
|---|---|
Product Name |
4-Dimethylaminobibenzyl |
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenylethyl)aniline |
InChI |
InChI=1S/C16H19N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3 |
InChI Key |
YVKSFPDFFIXAES-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Other CAS RN |
14301-09-8 |
synonyms |
4-dimethylaminobibenzyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



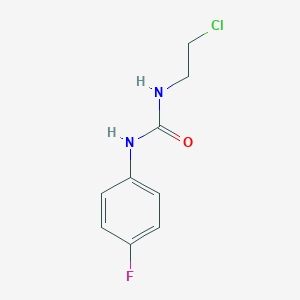
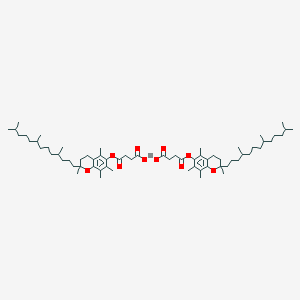
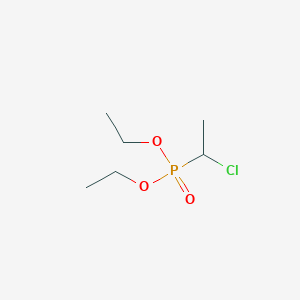
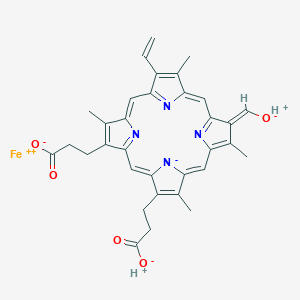

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
